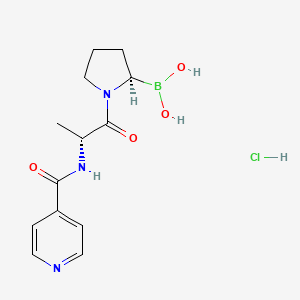

N-(Pyridine-4-carbonyl)-D-Ala-boroPro

Description

Contextualization within Serine Protease Inhibitor Development

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes. nih.gov The development of inhibitors for these enzymes has been a long-standing goal in medicinal chemistry and chemical biology. A key challenge in this field is achieving high selectivity for a specific protease over other closely related family members, as off-target inhibition can lead to undesirable effects and complicate the interpretation of research findings. nih.govresearchgate.net

N-(Pyridine-4-carbonyl)-D-Ala-boroPro emerged from research focused on boronic acid-based inhibitors. nih.gov Boronic acids, containing a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these proteases. This mechanism of action contributes to their potency. The design of this compound demonstrated that high selectivity could be achieved using this boronic acid "warhead," allowing for the fine-tuned targeting of a specific enzyme within the complex landscape of serine proteases. nih.govnih.gov

Historical Significance as a Potent and Selective Fibroblast Activation Protein (FAP) Inhibitor in Research

The primary historical significance of this compound, also identified in the literature as ARI-3099, lies in its characterization as the first potent inhibitor with high selectivity for Fibroblast Activation Protein (FAP) over other related proteases. nih.govresearchgate.net FAP is a cell-surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of human epithelial carcinomas, but has very limited expression in normal adult tissues. nih.gov This expression pattern makes FAP an attractive target for cancer research.

Prior to the development of this compound, research into FAP's biological functions was hindered by the lack of inhibitors that could distinguish it from structurally similar enzymes, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP). nih.gov This compound was a breakthrough, exhibiting low nanomolar potency against FAP while showing negligible activity against DPPIVs and being over 350-fold more selective for FAP than for PREP. nih.govresearchgate.net This high degree of selectivity provided researchers with a reliable chemical tool to probe the specific roles of FAP in tumor invasion and metastasis. nih.gov The nanomolar potency and high selectivity of the compound have since provided a strong rationale for its investigation as a targeting moiety for FAP-positive tumors. snmjournals.orgsnmjournals.org

Table 1: Inhibitory Potency of this compound and Related Compounds against FAP This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the inhibitor required to reduce the activity of the FAP enzyme by 50%. A lower IC50 value corresponds to a higher potency.

| Compound | FAP IC50 (nM) | Reference |

|---|---|---|

| This compound (ARI-3099) | 36 ± 4.8 | nih.gov |

| N-acetyl-D-Ala-boroPro | 2900 ± 600 | nih.gov |

| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 | nih.gov |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | nih.gov |

| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 | nih.gov |

Overview of the Chemical Biology Research Landscape for Post-Proline Cleaving Enzymes

This compound targets FAP, which belongs to the broader class of post-proline cleaving enzymes (PPCEs). nih.govpreprints.org These enzymes are characterized by their ability to cleave peptide bonds at the C-terminal side of a proline residue. nih.govacs.org This is a relatively unusual cleavage specificity, as the rigid cyclic structure of proline presents a challenge for many proteases. biorxiv.org

The PPCE family is diverse and includes enzymes from various catalytic classes, though it is dominated by serine proteases. nih.govpreprints.org FAP is a member of the S9 family of serine peptidases, which also includes enzymes like DPPIV and PREP. nih.govnih.gov The shared ability to cleave after proline residues among these enzymes is what makes achieving selective inhibition, as seen with this compound, so critical for research applications. nih.gov The study of PPCEs is an active area of chemical biology, as these enzymes are involved in numerous physiological processes and are implicated in diseases ranging from cancer to neurological disorders. preprints.orgmdpi.com The development of specific inhibitors and activity-based probes continues to be a priority for dissecting their complex biology. nih.gov

Properties

Molecular Formula |

C13H19BClN3O4 |

|---|---|

Molecular Weight |

327.57 g/mol |

IUPAC Name |

[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C13H18BN3O4.ClH/c1-9(16-12(18)10-4-6-15-7-5-10)13(19)17-8-2-3-11(17)14(20)21;/h4-7,9,11,20-21H,2-3,8H2,1H3,(H,16,18);1H/t9-,11+;/m1./s1 |

InChI Key |

ULDWWKGHHHRBBN-XQKZEKTMSA-N |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=NC=C2)(O)O.Cl |

Canonical SMILES |

B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=NC=C2)(O)O.Cl |

Origin of Product |

United States |

Enzymatic Target and Inhibitory Profile of N Pyridine 4 Carbonyl D Ala Boropro

Fibroblast Activation Protein (FAP) as a Research Target

Fibroblast Activation Protein (FAP) has emerged as a significant subject of research due to its distinct expression patterns and enzymatic functions in various disease models. It is a serine protease that is selectively expressed on the reactive stromal fibroblasts of epithelial carcinomas. nih.govnih.gov The investigation of its biological functions has been a key area of study, although historically hampered by the lack of highly selective inhibitors. nih.govnih.gov

Molecular Classification and Distinct Enzymatic Activities of FAP (Exo- and Endopeptidase)

FAP, also known as prolyl endopeptidase FAP or seprase, is a type II transmembrane glycoprotein. wikipedia.orgwikiwand.com It is classified as a non-classical serine protease belonging to the S9B prolyl oligopeptidase subfamily. wikipedia.orgwikiwand.com Other members of this family include dipeptidyl peptidase-IV (DPP-IV), DPP8, and DPP9. wikipedia.orgwikiwand.com The FAP molecule is catalytically active as a homodimer and possesses a unique dual enzymatic activity. wikiwand.comimrpress.com It functions as both a dipeptidyl peptidase (exopeptidase) and an endopeptidase (often referred to as gelatinase activity). imrpress.comnih.gov This dual function allows it to cleave peptides after proline residues, a relatively rare ability it shares with related enzymes. nih.gov Specifically, its exopeptidase activity is shared with dipeptidyl peptidases (DPPs), while its endopeptidase specificity is shared with prolyl oligopeptidase (PREP). nih.govnih.gov This complex activity profile has made the development of highly selective inhibitors a significant challenge. nih.govnih.gov

Selective Expression Patterns of FAP in Reactive Stromal Fibroblasts in Research Models

A defining characteristic of FAP that makes it a compelling research target is its highly selective expression. FAP is abundantly expressed on activated stromal fibroblasts, often called cancer-associated fibroblasts (CAFs), in the microenvironment of the majority of epithelial cancers. nih.govnih.govnih.govnih.gov Its expression is also noted in the granulation tissue during wound healing and in fibrotic tissues. nih.govnih.govaacrjournals.org In contrast, FAP expression is generally absent or very low in normal, healthy adult tissues, the cancer cells themselves, and normal fibroblasts. nih.govnih.govnih.govaacrjournals.org This restricted expression pattern in pathological conditions makes FAP an attractive target for diagnostic and therapeutic research. researchgate.netfrontiersin.org

Mechanistic Research on FAP's Involvement in Disease Progression in Preclinical Contexts

In preclinical research, FAP's enzymatic activities have been mechanistically linked to disease progression, particularly in cancer and fibrosis. It is widely believed to play a role in tumor invasion and metastasis. nih.govnih.gov FAP's endopeptidase and gelatinase activities contribute to the remodeling of the extracellular matrix (ECM), which is a critical step for cancer cell invasion and migration. nih.govfrontiersin.org Studies have shown that FAP-expressing stromal cells can promote tumor growth, angiogenesis (the formation of new blood vessels), and immunosuppression. nih.govfrontiersin.orgfrontiersin.org In fibrotic diseases, such as idiopathic pulmonary fibrosis, FAP is implicated in the excessive scarring and tissue remodeling. researchgate.net Research in mouse models of pulmonary fibrosis indicates that FAP participates in collagen degradation and clearance, suggesting a role in resolving scar tissue after injury. researchgate.net

Quantitative Inhibitory Potency and Specificity of N-(Pyridine-4-carbonyl)-D-Ala-boroPro

This compound, also referred to as ARI-3099, has been identified as a potent and highly selective inhibitor of FAP, distinguishing it from other related enzymes. nih.govnih.gov

Determination of Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

The inhibitory potency of this compound against FAP has been quantified in various studies. It has been reported as a highly potent FAP inhibitor with an IC50 value of 36 ± 4.8 nM. preprints.orgnih.gov The development of boronic acid-based inhibitors like this compound has been a key step in achieving low nanomolar potency. nih.gov While FAP was initially thought to have a strong preference for glycine (B1666218) at the P2 position of its substrates, studies have validated its ability to tolerate a P2 D-alanine, as seen in the structure of this compound. preprints.orgnih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound (ARI-3099) | FAP | 36 ± 4.8 | preprints.org, nih.gov |

Selectivity Profile Against Related Prolyl Peptidases

A critical feature of this compound is its high selectivity for FAP over other closely related serine proteases. nih.gov The challenge in developing FAP inhibitors has been to achieve specificity over both the DPP family (sharing exopeptidase activity) and PREP (sharing endopeptidase activity). nih.govnih.gov this compound was the first reported potent FAP inhibitor with this dual selectivity. nih.govnih.gov Research demonstrates that it is more than 350-fold selective for FAP over PREP and exhibits negligible potency against DPPs such as DPP-IV, DPP8, and DPP9. nih.govmdpi.com This high degree of selectivity makes this compound an invaluable tool for specifically studying the biological functions of FAP in preclinical models. nih.govnih.gov

| Compound | Selectivity (FAP vs. Other Peptidases) | Reference |

|---|---|---|

| This compound (ARI-3099) | >350-fold selective for FAP over PREP | nih.gov |

| This compound (ARI-3099) | Negligible potency against DPP-IV, DPP8, and DPP9 | nih.gov, mdpi.com |

Dipeptidyl Peptidases (DPPs), including DPPIV, DPP8, and DPP9

A critical feature of this compound is its lack of significant activity against the dipeptidyl peptidase (DPP) family. FAP shares structural and functional similarities with DPPs, particularly DPPIV, as well as DPP8 and DPP9. Early inhibitors, such as Val-boroPro (Talabostat), were non-selective and inhibited both FAP and various DPPs. Inhibition of the cytosolic enzymes DPP8 and DPP9, specifically, has been linked to the activation of the NLRP1b inflammasome and a form of programmed cell death known as pyroptosis in immune cells like monocytes and macrophages.

To ensure that the observed biological effects are due to FAP inhibition alone, it is crucial for an inhibitor to be highly selective. This compound was engineered to meet this requirement and demonstrates negligible potency against DPPs. This high degree of selectivity prevents the off-target effects associated with DPP8/9 inhibition, making it a superior chemical probe for FAP-specific research.

Prolyl Oligopeptidase (PREP)

This compound is a potent inhibitor of FAP, but it also shows measurable, albeit much weaker, activity against Prolyl Oligopeptidase (PREP), another serine protease with which FAP shares endopeptidase specificity. The inhibitory potential against both FAP and PREP was systematically evaluated to determine the compound's selectivity profile. The half-maximal inhibitory concentration (IC50) against FAP was determined to be in the low nanomolar range, establishing it as a highly potent FAP inhibitor. In direct comparison, its IC50 value against PREP is significantly higher, indicating weaker inhibition of this off-target enzyme.

Comparative Selectivity Indices and Ratios

The defining characteristic of this compound is its exceptional selectivity for FAP over both DPPs and PREP. Research has established it as the first potent FAP inhibitor to demonstrate this dual selectivity. The selectivity index, calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the target enzyme (IC50 PREP / IC50 FAP), quantifies this preference. For this compound, this ratio is greater than 350, signifying that it is over 350-fold more selective for FAP than for PREP. Its potency against DPPs is considered negligible.

The table below summarizes the inhibitory potency and selectivity of this compound against FAP and PREP.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (FAP/PREP) |

|---|---|---|---|

| This compound | FAP | 36 ± 4.8 | >350-fold |

| PREP | >12,500 |

Data sourced from studies on selective FAP inhibitors.

This high selectivity is attributed to specific structural features of the inhibitor. The presence and position of the nitrogen atom in the pyridine (B92270) ring are crucial; the para-position (pyridine-4-carbonyl) was found to be optimal for FAP potency and selectivity.

Elucidation of Enzyme Inhibition Kinetics and Mechanism (e.g., Competitive vs. Noncompetitive)

This compound functions as a competitive, transition-state analogue inhibitor. This mechanism is characteristic of boronic acid-based inhibitors targeting serine proteases. The boronic acid moiety acts as an electrophilic "warhead" that interacts directly with the catalytic serine residue (Ser624 in FAP) located in the enzyme's active site.

The boron atom forms a reversible, covalent bond with the hydroxyl group of the catalytic serine. This interaction creates a stable tetrahedral intermediate that mimics the transition state of the natural peptide substrate during hydrolysis. By forming this stable complex, the inhibitor effectively occupies the active site and prevents the binding and cleavage of endogenous substrates. Because the inhibitor directly competes with the substrate for binding to the enzyme's active site, its mechanism of action is classified as competitive.

Structural Aspects and Rational Design Principles of N Pyridine 4 Carbonyl D Ala Boropro

Architectural Components of the Boronic Acid-Based Dipeptide Scaffold

The fundamental structure of N-(Pyridine-4-carbonyl)-D-Ala-boroPro is a dipeptide scaffold built upon a boronic acid derivative. This architecture can be deconstructed into three key components that work in concert to achieve potent and selective FAP inhibition:

P1 Moiety (boroPro): The C-terminal residue is a proline analog where the carboxylate is replaced by a boronic acid group, referred to as 'boroPro'. This component is designed to fit into the S1 subsite of the FAP active site, which has a preference for proline residues. The boronic acid itself acts as a "warhead," forming a covalent but reversible bond with the catalytic serine residue (Ser624) in the FAP active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. nih.govnih.gov

P2 Amino Acid (D-Alanine): The P2 position is occupied by a D-alanine residue. The choice of a D-amino acid at this position is a critical design element for achieving selectivity for FAP over related enzymes, particularly PREP. nih.gov While FAP can accommodate D-alanine, this substitution is less favorable for other proteases, thus conferring a significant selectivity advantage. nih.govnih.gov

N-Terminal Blocking Group (Pyridine-4-carbonyl): The N-terminus of the D-alanine is capped with a pyridine-4-carbonyl group. This moiety occupies the S2 subsite of the enzyme. The N-terminal blocking group is crucial for eliminating cross-reactivity with dipeptidyl peptidases (DPPs) and plays a significant role in modulating both the potency and selectivity of the inhibitor against FAP. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding FAP Inhibition

The development of this compound was guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modified each component of the inhibitor to understand its impact on FAP inhibition and selectivity.

The N-terminal blocking group is a key determinant of the inhibitor's interaction with the S2 subsite of FAP.

The presence and placement of the nitrogen atom within the N-terminal aromatic ring are critical for optimal inhibitory activity. nih.gov SAR studies revealed that incorporating a nitrogen atom into the aromatic ring enhances selectivity for FAP. The position of this nitrogen is also crucial for potency. nih.gov

Comparison of pyridine-based inhibitors shows that the nitrogen atom at the 4-position (para) is optimal for potency. nih.gov Molecular modeling suggests that a protonated pyridine (B92270) nitrogen at the 4-position can form a favorable hydrogen bond with the backbone carbonyl oxygen of Glutamate-204 (Glu204) in the FAP active site. nih.gov This interaction contributes significantly to the binding affinity.

| Compound | N-Terminal Group | FAP IC50 (nM) nih.gov | PREP IC50 (nM) nih.gov | FAP Selectivity (PREP/FAP) nih.gov |

| 6 | Pyridine-4-carbonyl | 36 ± 4.8 | 13,000 ± 4300 | 360 |

| 7 | Pyridine-3-carbonyl | 110 ± 26 | 12,000 ± 3200 | 110 |

| 8 | Pyridine-2-carbonyl | 93 ± 11 | 7,200 ± 1000 | 77 |

Further modifications to the pyridine ring involved the addition of halogen substituents. Introducing fluorine (F) or chlorine (Cl) atoms to the pyridine ring was found to enhance potency against FAP. nih.gov This increased potency may be attributed to the electron-withdrawing nature of the halogens, which can strengthen the hydrogen bond-donating capacity of the pyridyl N-H group in the enzyme-inhibitor complex. nih.gov However, this gain in potency is accompanied by a two- to three-fold decrease in selectivity over PREP. nih.gov

| Compound | N-Terminal Group | FAP IC50 (nM) nih.gov | PREP IC50 (nM) nih.gov | FAP Selectivity (PREP/FAP) nih.gov |

| 6 | Pyridine-4-carbonyl | 36 ± 4.8 | 13,000 ± 4300 | 360 |

| 9 | 2-Cl-Pyridine-4-carbonyl | 15 ± 1.5 | 2,700 ± 500 | 180 |

| 12 | 2-F-Pyridine-4-carbonyl | 22 ± 3.4 | 3,100 ± 1200 | 140 |

To further probe the importance of the N-terminal group, comparisons were made with other aromatic and heteroaromatic moieties, such as benzoyl and quinolinoyl groups. Replacing the pyridine-4-carbonyl group with a simple benzoyl group results in a slight decrease in potency. nih.gov

Conversely, extending the aromatic system to a 4-quinolinoyl group leads to a significant increase in FAP binding affinity, with N-(4-quinolinoyl)-D-Ala-boroPro showing approximately 8-fold higher potency than the benzoyl analog and also being more potent than the pyridine-4-carbonyl version. nih.gov The larger quinoline (B57606) ring system may engage in more extensive interactions within the S2 pocket. The quinoline-based inhibitor also demonstrates greater selectivity for FAP over PREP compared to the benzoyl-based counterpart. nih.gov

| N-Terminal Group | FAP IC50 (nM) | FAP/PREP Selectivity |

| Pyridine-4-carbonyl | 36 ± 4.8 nih.gov | 360 nih.gov |

| Benzoyl | 54 ± 2.9 nih.gov | 33 nih.gov |

| 4-Quinolinoyl | 6.4 ± 1.4 nih.gov | 160 nih.gov |

The identity of the P2 amino acid is a cornerstone of the inhibitor's selectivity profile. While many early FAP inhibitors utilized a glycine (B1666218) residue at the P2 position, based on FAP's endopeptidase activity which shows a strong preference for glycine, this often resulted in poor selectivity against PREP. nih.govnih.gov

The breakthrough in achieving high selectivity came with the substitution of glycine with a D-alanine at the P2 position. nih.gov This change provides a 360-fold selectivity for FAP over PREP while maintaining low nanomolar potency against FAP. nih.gov It was discovered that FAP's active site can tolerate a D-alanine, whereas PREP's activity is significantly diminished. nih.gov

Further exploration showed that increasing the size of the D-amino acid side chain at the P2 position leads to a rapid loss of both potency and selectivity for FAP, indicating that the S2 pocket has specific steric constraints. nih.gov

| P2 Amino Acid (in N-(4-quinolinoyl)-X-boroPro scaffold) | FAP IC50 (nM) nih.gov | PREP IC50 (nM) nih.gov | FAP Selectivity (PREP/FAP) nih.gov |

| D-Ala | 6.4 ± 1.4 | 1000 ± 200 | 160 |

| D-Val | 120 ± 29 | 1500 ± 400 | 13 |

| D-Leu | 220 ± 27 | 1100 ± 200 | 5 |

Impact of P2 Amino Acid Variation on Enzymatic Recognition and Selectivity

Role of D-Alanine in Conferring Selectivity for FAP over PREP

A significant challenge in targeting FAP is achieving selectivity over other prolyl peptidases, particularly PREP, with which it shares endopeptidase specificity. researchgate.netnih.gov The choice of the amino acid at the P2 position is critical in modulating this selectivity. While many FAP inhibitors utilize a glycine residue at this position, the incorporation of D-alanine in this compound is a key design feature that imparts remarkable selectivity for FAP over PREP. nih.gov

Research has demonstrated that this substitution significantly enhances the selectivity profile. This compound is reported to be over 350-fold more selective for FAP than for PREP. researchgate.netnih.gov This selectivity is crucial for developing targeted therapeutic and diagnostic agents, as off-target inhibition of PREP could lead to undesirable biological effects. The D-alanine residue appears to exploit subtle differences in the S2 subsite of the FAP and PREP active sites, allowing for potent FAP inhibition while significantly diminishing its affinity for PREP.

| Compound | FAP IC50 (nM) | PREP IC50 (nM) | Selectivity (PREP/FAP) |

|---|---|---|---|

| This compound | 36 ± 4.8 | 12,700 ± 1,500 | >350-fold |

Comparative Analysis of P2 Glycine versus D-Alanine Substitutions

While FAP was once thought to have a strict requirement for glycine at the P2 position, studies have shown its ability to tolerate small D-amino acids like D-alanine. nih.govnih.govpreprints.org A comparative analysis reveals a trade-off between potency and selectivity. The glycine-containing counterpart of this compound, N-(Pyridine-4-carbonyl)-Gly-boroPro, exhibits a significantly higher binding affinity for FAP, with an IC50 value of 0.47 nM, making it approximately 75-fold more potent. nih.govnih.gov

However, the enhanced potency of the glycine variant comes at the cost of reduced selectivity. The substitution of glycine with D-alanine, while decreasing the absolute potency for FAP, substantially improves the selectivity against other peptidases like PREP and dipeptidyl peptidases (DPPs). nih.gov This highlights a critical structure-activity relationship: the bulkier side chain of D-alanine is less accommodated in the FAP S2 pocket compared to glycine, leading to lower affinity, but it is even less favorable for binding to the active sites of related enzymes, resulting in a net gain in selectivity. nih.gov

| Compound | P2 Residue | FAP IC50 (nM) | Relative Potency |

|---|---|---|---|

| N-(Pyridine-4-carbonyl)-Gly-boroPro | Glycine | 0.47 | ~75x higher than D-Ala variant |

| This compound | D-Alanine | 36 | Baseline |

Steric and Electronic Considerations at the P2 Position

The interactions at the P2 position are governed by both steric and electronic factors. The size and shape of the P2 residue must be complementary to the S2 subsite of the FAP active site. While FAP can tolerate the methyl side chain of D-alanine, larger substituents can lead to a significant loss of potency. nih.gov

Furthermore, electronic effects related to the N-terminal capping group play a crucial role. For this compound, both the presence of the nitrogen atom in the pyridine ring and its specific location are important for optimal activity. nih.gov The nitrogen at the 4-position (para) appears to be optimal for potency. nih.gov Adding electron-withdrawing halo substituents, such as fluorine or chlorine, to the pyridine ring can further enhance potency against FAP, though this may come with a slight decrease in selectivity over PREP. nih.gov These modifications likely alter the electronic distribution of the ring and the pKa of the pyridyl nitrogen, potentially influencing key hydrogen bonding interactions within the active site. nih.gov

Functional Role of the Boronic Acid Warhead

The boronic acid moiety is a critical functional component of this compound, acting as the "warhead" that directly interacts with the catalytic machinery of the FAP enzyme.

Electrophilic Nature and Reversible Covalent Interactions

Boronic acids function as effective electrophiles that can engage in reversible covalent interactions with nucleophilic residues in an enzyme's active site. researchgate.net FAP is a serine protease, utilizing a catalytic triad (B1167595) that includes a key serine residue (Ser624). researchgate.net The boron atom in the boronic acid warhead is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. researchgate.net This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme. researchgate.net This mechanism of inhibition is potent and has been successfully employed in several approved drugs targeting other proteases. researchgate.net

Distinct Inhibitory Advantages Compared to Nitrile-Based Inhibitors

Another common warhead used in FAP inhibitors is the nitrile group, found in compounds like N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine). While nitrile-based inhibitors are also effective, the boronic acid warhead offers distinct advantages. The boronic acid group is generally a stronger electrophile than the nitrile group. nih.govpreprints.org

This increased electrophilicity can translate to higher binding affinity and potency. For example, in a related inhibitor scaffold, the substitution of a nitrile group with a boronic acid warhead resulted in a 2.8-fold increase in FAP binding affinity. nih.govpreprints.org This suggests that the boronic acid warhead forms a more stable complex with the FAP active site, leading to more potent inhibition.

Computational Approaches to Understanding Enzyme-Ligand Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the specific interactions between an inhibitor and its target enzyme at an atomic level. nih.govresearchgate.net Although a crystal structure of FAP complexed with this compound is not publicly available, molecular modeling studies have provided significant insights into its binding mode. nih.gov

Docking studies position the inhibitor within the FAP active site, with the boroProline moiety occupying the hydrophobic S1 pocket. nih.gov These models suggest that the pyridine ring and the D-alanine residue are oriented to achieve an optimal fit in the S2 pocket. A key proposed interaction involves the nitrogen atom of the pyridine ring. nih.govresearchgate.net Computational analysis suggests that a protonated pyridine nitrogen at the 4-position can form a crucial hydrogen bond with the backbone carbonyl oxygen of the residue Glu204. nih.gov This interaction would help to anchor the inhibitor in the active site and contribute significantly to its binding affinity. Docking studies have also identified other key residues involved in van der Waals interactions and hydrogen bonding, including Glu203, Phe350, and Phe351, in addition to the covalent interaction with the catalytic Ser624. researchgate.net These computational approaches not only rationalize the observed structure-activity relationships but also guide the design of future inhibitors with improved potency and selectivity.

Molecular Docking and Affinity Prediction

While a definitive co-crystal structure of this compound complexed with FAP is not publicly available, its design and potent inhibitory activity are rooted in molecular modeling and structure-activity relationship (SAR) studies. nih.gov The affinity of this compound for FAP has been experimentally determined, showcasing its high potency.

The inhibitory concentration (IC50) of this compound against FAP is 36 ± 4.8 nM. preprints.org This demonstrates a strong binding affinity, which is a critical attribute for an effective enzyme inhibitor. The rational design of this molecule involved optimizing its components to fit within the active site of FAP, leading to this low nanomolar potency. nih.gov The boronic acid moiety, a key feature of this class of inhibitors, forms a covalent bond with the catalytic serine residue in the active site of FAP, contributing significantly to its inhibitory activity. nih.gov

To contextualize the affinity of this compound, a comparison with related compounds from SAR studies is illustrative. These studies highlight the importance of the pyridine-4-carbonyl group and the D-Ala residue in achieving both high potency and selectivity. nih.govmdpi.com

Table 1: Comparative Inhibitory Potency of boroPro-based FAP Inhibitors

| Compound Name | P2 Residue | N-Terminal Group | IC50 (FAP) [nM] |

|---|---|---|---|

| This compound | D-Alanine | Pyridine-4-carbonyl | 36 ± 4.8 preprints.org |

| N-acetyl-D-Ala-boroPro | D-Alanine | Acetyl | 2900 ± 600 preprints.org |

| N-(benzoyl)-D-Ala-boroPro | D-Alanine | Benzoyl | 54 ± 2.9 preprints.org |

| N-(4-quinolinoyl)-D-Ala-boroPro | D-Alanine | 4-Quinolinoyl | 6.4 ± 1.4 preprints.org |

This table is generated based on the provided textual data to illustrate the structure-activity relationship.

Identification of Key Active Site Residue Interactions (e.g., Glu-203, Glu-204, Phe-350, Phe-351, Ser-624)

The selectivity of this compound for FAP over other related proteases, such as dipeptidyl peptidases (DPPs), is a key aspect of its design. This selectivity is, in part, attributed to differences in the active site architecture between these enzymes. In FAP, the orientation of key acidic residues, Glu-203 and Glu-204, differs from their counterparts in DPPs. This structural variance allows FAP to accommodate acylated P2-amines, a feature present in this compound. nih.gov

Based on molecular modeling studies, a critical interaction has been proposed for the pyridine moiety of the inhibitor. It is hypothesized that the protonated nitrogen atom at the 4-position of the pyridine ring forms a hydrogen bond with the backbone carbonyl oxygen of Glu-204 . nih.gov This interaction is thought to be a significant contributor to the compound's potent inhibition of FAP. nih.gov

Analysis of Hydrogen Bonding and Van der Waals Contacts within the Binding Pocket

The stability of the enzyme-inhibitor complex is governed by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. For this compound, these interactions are crucial for its orientation and affinity within the FAP binding pocket.

Hydrogen Bonding: A key proposed hydrogen bond is the interaction between the protonated nitrogen of the pyridine ring and the backbone carbonyl oxygen of Glu-204. nih.gov This specific hydrogen bond is believed to be a primary determinant of the enhanced potency observed with the pyridine-4-carbonyl group compared to other substituents. nih.gov The positioning of the nitrogen at the para-position of the ring is considered optimal for this interaction. nih.gov

Van der Waals Contacts: The boroPro moiety of the inhibitor is positioned within the hydrophobic S1 pocket of FAP. nih.gov This suggests that favorable van der Waals interactions between the pyrrolidine (B122466) ring of the inhibitor and the nonpolar residues lining this pocket contribute to the binding affinity. The D-alanyl and the 4-pyridylcarbonyl groups are also oriented to achieve an optimal fit within the active site, maximizing van der Waals contacts with surrounding residues. nih.gov The planar nature of the pyridine ring allows for potential pi-stacking interactions, a common feature in protein-ligand binding that contributes to stability. nih.gov

Synthesis Methodologies and Research Analog Development

General Synthetic Strategies for Peptidyl Boronic Acid Inhibitors

Peptidyl boronic acids are a class of compounds that have shown significant potential as enzyme inhibitors. nih.gov Their synthesis often involves a multi-step process that requires careful control of reaction conditions to achieve the desired product. mdpi.comrsc.org The boronic acid moiety is a key functional group that allows these compounds to form reversible covalent bonds with the active site of enzymes, leading to their potent inhibitory activity. nih.gov The synthesis of these inhibitors typically involves the coupling of a peptide backbone with a boronic acid derivative, a process that can be challenging due to the sensitive nature of the boronic acid group. mdpi.comrsc.org

One common strategy for the synthesis of peptidyl boronic acids involves the use of a solid-phase peptide synthesis (SPPS) approach. researchgate.netrsc.org This method allows for the sequential addition of amino acids to a solid support, which simplifies the purification process and allows for the synthesis of a wide range of peptide sequences. researchgate.netrsc.org The boronic acid moiety is typically introduced at the final step of the synthesis, after the peptide backbone has been assembled. This approach has been used to synthesize a variety of peptidyl boronic acid inhibitors with high purity and yield. researchgate.netrsc.org

Another approach to the synthesis of peptidyl boronic acids involves the use of a solution-phase synthesis method. researchgate.net This method is often used for the synthesis of smaller peptide sequences and can be more efficient than SPPS for certain applications. However, the purification of the final product can be more challenging in solution-phase synthesis, and the yields may be lower than those obtained with SPPS. researchgate.net

Synthetic Routes for N-(Pyridine-4-carbonyl)-D-Ala-boroPro

The synthesis of this compound, also known as ARI-3099, has been a subject of interest due to its high potency as a FAP inhibitor. nih.govpreprints.org The synthetic route to this compound typically involves the coupling of a pyridine-4-carbonyl group to the N-terminus of a D-Ala-boroPro dipeptide. nih.gov The boroPro moiety is a proline analog that contains a boronic acid group, which is essential for the compound's inhibitory activity.

The synthesis of the D-Ala-boroPro dipeptide can be achieved through a variety of methods, including both solid-phase and solution-phase approaches. The pyridine-4-carbonyl group is then coupled to the N-terminus of the dipeptide using standard peptide coupling reagents. The final product is then purified to remove any impurities and to ensure that it is suitable for use in biological assays.

Design and Synthesis of this compound-Based Research Analogs

The development of research analogs based on the this compound scaffold has been a major focus of research in recent years. These analogs are designed to have improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The design of these analogs often involves the modification of the parent compound at various positions, including the pyridine (B92270) ring, the D-alanine residue, and the boroPro moiety.

One of the most promising applications of this compound is in the development of radiolabeled imaging agents for the detection of FAP-expressing tumors. snmjournals.orgresearchgate.netnih.gov These agents typically consist of the FAP inhibitor conjugated to a chelating agent, such as DOTA, which can be used to bind a radioactive isotope. snmjournals.orgresearchgate.netnih.gov The resulting radiolabeled compound can then be used to visualize FAP-expressing tumors using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). snmjournals.orgresearchgate.netnih.gov

Several DOTA-conjugated analogs of this compound have been developed, including PNT6555, PNT6952, and PNT6522. snmjournals.orgresearchgate.netnih.govsnmjournals.org These compounds have shown high affinity for FAP and have been successfully used to image FAP-expressing tumors in preclinical models. snmjournals.orgresearchgate.netnih.govsnmjournals.org The development of these agents has opened up new avenues for the diagnosis and treatment of cancer.

The linker used to connect the FAP inhibitor to the chelating agent can have a significant impact on the properties of the resulting conjugate. snmjournals.org The linker can affect the compound's solubility, stability, and pharmacokinetic profile. snmjournals.org Therefore, the design of the linker is a critical aspect of the development of FAP-targeted imaging agents. snmjournals.org

Several different linkers have been used in the development of DOTA-conjugated FAP inhibitors, including aminomethylbenzoyl, tranexamic acid, and Gly-Gly-Val. snmjournals.org Each of these linkers has unique properties that can be exploited to optimize the performance of the imaging agent. For example, the aminomethylbenzoyl linker has been shown to improve the tumor-to-background ratio of the imaging agent, while the tranexamic acid linker has been shown to enhance the compound's stability. snmjournals.org The Gly-Gly-Val linker has been used to improve the solubility of the imaging agent. snmjournals.org

The radiosynthesis of isotopically labeled derivatives of this compound is a critical step in the development of FAP-targeted imaging agents. nih.govnih.govjove.comnih.govjove.comresearchgate.netresearchgate.netfortunejournals.comresearchgate.netd-nb.info The choice of isotope depends on the imaging modality to be used, as well as the desired properties of the imaging agent. For example, 68Ga is a positron-emitting isotope that is commonly used for PET imaging, while 177Lu is a beta-emitting isotope that can be used for both imaging and therapy. nih.govnih.govjove.comnih.govjove.comresearchgate.netresearchgate.netfortunejournals.comresearchgate.netd-nb.info 225Ac and 161Tb are alpha-emitting isotopes that have shown promise for targeted alpha therapy. snmjournals.orgresearchgate.netnih.gov

The radiosynthesis of these derivatives typically involves the chelation of the radioactive isotope by the DOTA moiety of the FAP inhibitor conjugate. nih.govnih.govjove.comnih.govjove.comresearchgate.netresearchgate.netfortunejournals.comresearchgate.netd-nb.info The reaction conditions must be carefully controlled to ensure high radiochemical purity and yield. The resulting radiolabeled compound is then purified to remove any unreacted isotope and to ensure that it is suitable for use in preclinical imaging and biological studies. nih.govnih.govjove.comnih.govjove.comresearchgate.netresearchgate.netfortunejournals.comresearchgate.netd-nb.info

In addition to the development of radiolabeled analogs, other chemical modifications of this compound have been explored to expand the structure-activity relationship (SAR) of this class of compounds. These modifications have included the substitution of the pyridine ring with other heterocyclic rings, the modification of the D-alanine residue, and the alteration of the boroPro moiety. These studies have provided valuable insights into the structural requirements for FAP inhibition and have led to the development of new FAP inhibitors with improved properties.

The creation of derivative libraries has also been a valuable tool for SAR expansion. These libraries consist of a large number of compounds that are structurally related to this compound. The screening of these libraries has allowed for the identification of new FAP inhibitors with enhanced potency and selectivity. This approach has been instrumental in the development of the next generation of FAP-targeted agents.

Data Tables

Table 1: Chelate-Conjugated Analogs of this compound

| Compound | Chelator | Linker | Application |

| PNT6555 | DOTA | Aminomethylbenzoyl | Radiolabeling |

| PNT6952 | DOTA | Tranexamic acid | Radiolabeling |

| PNT6522 | DOTA | Gly-Gly-Val | Radiolabeling |

Table 2: Isotopically Labeled Derivatives of this compound

| Isotope | Application |

| 68Ga | PET Imaging |

| 177Lu | Imaging and Therapy |

| 225Ac | Targeted Alpha Therapy |

| 161Tb | Targeted Alpha Therapy |

Preclinical Investigation of N Pyridine 4 Carbonyl D Ala Boropro and Its Research Analogs

In Vitro Cellular and Biochemical Studies

The interaction of N-(Pyridine-4-carbonyl)-D-Ala-boroPro and its analogs with Fibroblast Activation Protein (FAP) has been extensively studied in vitro to confirm target engagement and specificity. The cellular uptake of these compounds is directly dependent on the expression of FAP on the cell surface. In one study, the cellular uptake of a lutetium-chelated analog, natLu-PNT6555, was measured in human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP) versus control cells (HEK-Mock). The results demonstrated that significant uptake of the compound occurred only in the FAP-expressing cell line, confirming that the process is FAP-mediated. snmjournals.org

Further research using a Gallium-68 labeled analog, 68Ga-iFAP, in HCT116 cells (a FAP-positive human colon cancer cell line) and AR42J cells (a FAP-negative rat pancreatic cancer cell line) reinforced these findings. After a 60-minute incubation period, the amount of 68Ga-iFAP associated with the FAP-positive HCT116 cells was nearly four times higher than in the FAP-negative AR42J cells, highlighting the compound's specificity for FAP-expressing cells. mdpi.com A significant portion of the cell-associated compound was internalized by 120 minutes. mdpi.com

The binding affinity of these compounds to FAP is a critical determinant of their efficacy. This compound, also known as ARI-3099, was identified as a highly potent FAP inhibitor with a half-maximal inhibitory concentration (IC50) of 36 ± 4.8 nM. nih.govmdpi.comresearchgate.net The position of the nitrogen atom in the pyridine (B92270) ring is crucial for this potency; analogs with a pyridine-4-carbonyl moiety consistently show better FAP binding affinity than those with a pyridine-3-carbonyl group. nih.govnih.gov For instance, the Ga-chelated pyridine-4-carbonyl analog Ga-AV02070 had an IC50 of 17.1 ± 4.60 nM, whereas its pyridine-3-carbonyl counterpart, Ga-AV02053, was significantly less potent with an IC50 of 187 ± 52.0 nM. nih.gov

The inhibitory activity of this compound and its analogs on FAP's enzymatic function is a key aspect of their preclinical evaluation. These compounds are designed as inhibitors, and their potency is typically quantified by their IC50 values in enzymatic assays. This compound (ARI-3099) is not only potent but also highly selective. nih.gov It demonstrates over 350-fold selectivity for FAP over the closely related prolyl oligopeptidase (PREP) and has negligible activity against other dipeptidyl peptidases (DPPs) like DPPIV, DPP8, and DPP9. nih.govnih.gov This high selectivity is crucial for minimizing off-target effects.

The choice of the amino acid at the P2 position also influences potency and selectivity. While FAP was once thought to have a strict requirement for glycine (B1666218) at this position, studies have shown it can tolerate a D-alanine. nih.govresearchgate.net Replacing glycine with D-alanine, as in this compound, was found to improve selectivity for FAP over other related enzymes. nih.gov

Research into related structures has further refined the understanding of FAP inhibition. For example, N-(4-quinolinoyl)-Gly-boroPro showed an IC50 value of 3.7 ± 0.2 nM, while its D-alanine analog, N-(4-quinolinoyl)-D-Ala-boroPro, had an IC50 of 6.4 ± 1.4 nM. nih.govmdpi.comresearchgate.net Although the glycine version is slightly more potent, the D-alanine variant maintains high potency and offers favorable selectivity profiles. nih.govresearchgate.net

Table 1: FAP Inhibition Potency (IC50) of this compound and Analogs

| Compound | IC50 (nM) for FAP | Source(s) |

|---|---|---|

| This compound (ARI-3099) | 36 ± 4.8 | nih.gov, mdpi.com |

| Ga-AV02070 (Pyridine-4-carbonyl analog) | 17.1 ± 4.60 | nih.gov |

| Ga-AV02053 (Pyridine-3-carbonyl analog) | 187 ± 52.0 | nih.gov |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | nih.gov, mdpi.com |

| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 | nih.gov, mdpi.com |

| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 | nih.gov, mdpi.com |

In Vivo Studies in Preclinical Animal Models

To evaluate the in vivo behavior of this compound-based compounds, researchers have developed preclinical animal models that mimic FAP expression in human cancers. A commonly used model is the FAP-positive carcinoma xenograft, where human cancer cells engineered to express FAP are implanted into immunodeficient mice. snmjournals.orgsnmjournals.orgnih.gov

Specifically, the HEK-mFAP xenograft model has been utilized in several key studies. snmjournals.orgsnmjournals.org This model is established by subcutaneously injecting human embryonic kidney (HEK) cells that have been genetically modified to express mouse FAP (HEK-mFAP) into mice, typically a strain with severe combined immunodeficiency. snmjournals.org Tumor growth is then monitored and measured, often using calipers to determine tumor volume. snmjournals.org This model provides a reliable platform to assess the tumor-targeting capabilities of FAP inhibitors in a living system. In addition to the HEK-mFAP model, other studies have employed similar models such as HEK293T cells expressing human FAP (HEK293T:hFAP) to investigate the biodistribution and tumor uptake of novel radiolabeled FAP inhibitors. nih.gov

Pharmacokinetic and biodistribution studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body. For radiolabeled analogs of this compound, these studies are performed in tumor-bearing mice to assess their potential as imaging or therapeutic agents.

Studies with various 68Ga-labeled pyridine-based and quinoline-based analogs have shown that these compounds are primarily excreted through the renal pathway. mdpi.comnih.govnih.gov Biodistribution analysis of [68Ga]Ga-SB04028, a DOTA-conjugated N-(4-quinolinoyl)-D-Ala-boroPro analog, in HEK293T:hFAP tumor-bearing mice showed low background uptake in most normal organs one hour after injection. nih.gov Similarly, the pyridine-based tracers [68Ga]Ga-AV02070 and [68Ga]Ga-AV02053 displayed low uptake in non-target tissues like blood, muscle, and bone, which contributes to a high tumor-to-background contrast in imaging. nih.gov The hydrophilic nature of these pyridine-based compounds facilitates rapid clearance from the body. nih.gov

Table 2: Ex Vivo Biodistribution of [68Ga]Ga-SB04028 in HEK293T:hFAP Tumor-Bearing Mice (1 h p.i.)

| Organ | Uptake (%ID/g ± SD) | Source(s) |

|---|---|---|

| Tumor | 10.1 ± 0.42 | nih.gov |

| Blood | 0.97 ± 0.03 | researchgate.net |

| Kidney | 2.10 ± 0.33 | nih.gov, researchgate.net |

| Muscle | 0.13 ± 0.01 | researchgate.net |

A critical measure of a FAP-targeted agent's effectiveness is its ability to accumulate and be retained in FAP-positive tumors. In vivo studies have demonstrated significant and specific tumor accumulation for analogs of this compound.

For the quinoline-based analog [68Ga]Ga-SB04028, tumor uptake reached 10.1 ± 0.42 percent of the injected dose per gram of tissue (%ID/g) at one hour post-injection in mice with HEK293T:hFAP xenografts. nih.gov The specificity of this accumulation was confirmed through a blocking study; co-injection of a non-radiolabeled FAP inhibitor (FAPI-04) reduced the tumor uptake of [68Ga]Ga-SB04028 by approximately 97%, demonstrating that the accumulation is indeed FAP-mediated. nih.govresearchgate.net In contrast, kidney uptake was not significantly reduced, indicating that retention in the kidneys is related to the tracer's clearance pathway rather than FAP binding. nih.govresearchgate.net

The pyridine-based tracer [68Ga]Ga-AV02070 showed a tumor uptake of 7.93 ± 1.88 %ID/g. nih.gov While this value is slightly lower than that of some quinoline-based tracers, the pyridine-based compounds exhibited superior tumor-to-background uptake ratios, which is highly desirable for imaging applications. nih.gov Studies with another analog, [99mTc]Tc-iFAP, showed tumor uptake of 7.05 ± 1.13 %ID/g at 30 minutes, which decreased to 5.18 ± 0.82 %ID/g by 2 hours, providing insight into the retention characteristics of these D-Ala-boroPro based compounds. nih.gov The development of boronic acid derivatives like this compound was motivated by the need to improve upon the suboptimal tumor retention seen with some earlier FAP-targeting agents. snmjournals.orgnih.govresearchgate.net

Table 3: Compound Names

| Compound Name/Abbreviation | Full Chemical Name or Description |

|---|---|

| This compound / ARI-3099 | (R)-(1-((Pyridine-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid |

| natLu-PNT6555 | Lutetium-chelated DOTA-FAP inhibitor based on the this compound scaffold |

| 68Ga-iFAP | 68Ga-[2,2′,2″,2‴-(2-(4-(2-(5-(((S)-1-((S)-2-boronopyrrolidin-1-yl)-1-oxopropan-2-yl)carbamoyl)pyridin-2-yl)hydrazine-1-carbothioamido)benzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid] |

| Ga-AV02070 | Gallium-chelated FAP inhibitor with a pyridine-4-carbonyl moiety |

| Ga-AV02053 | Gallium-chelated FAP inhibitor with a pyridine-3-carbonyl moiety |

| N-(4-quinolinoyl)-Gly-boroPro | (R)-(1-((Quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid |

| N-(4-quinolinoyl)-D-Ala-boroPro | (R)-(1-((Quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid |

| N-(benzoyl)-D-Ala-boroPro | (R)-(1-((Benzoyl)-D-alanyl)pyrrolidin-2-yl)boronic acid |

| N-acetyl-D-Ala-boroPro | (R)-(1-(N-acetyl-D-alanyl)pyrrolidin-2-yl)boronic acid |

| [68Ga]Ga-SB04028 | DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid, labeled with Gallium-68 |

| [99mTc]Tc-iFAP | 99mTc-((R)-1-((6-hydrazinylnicotinoyl)-D-alanyl) pyrrolidin-2-yl) boronic acid |

Pharmacokinetic and Biodistribution Profiling in Mice

Evaluation of Organ Distribution and Clearance Pathways

The biodistribution of radiolabeled agents based on the this compound scaffold has been evaluated in preclinical tumor models to understand their uptake in various organs and routes of elimination. These studies are crucial for assessing the suitability of these tracers for imaging and therapy, aiming for high tumor accumulation and rapid clearance from non-target tissues.

A notable analog, [⁶⁸Ga]Ga-PNT6555, demonstrated rapid clearance from the body, primarily through the renal pathway, as evidenced by high accumulation in the bladder. researchgate.net Similarly, another D-Ala-boroPro based tracer, [⁹⁹mTc]Tc-HYNIC-D-Ala-boroPro, also showed predominantly renal excretion with minimal uptake in most normal organs at 2 hours post-injection. nih.govpreprints.org In contrast to the primarily renal clearance of many FAP inhibitors like [⁶⁸Ga]Ga-FAPI-04, some analogs exhibit different patterns. snmjournals.org For instance, preclinical studies of [¹⁸F]FGlc-FAPI in mice revealed excretion through both the kidneys and the hepatobiliary pathway, leading to significant uptake in the liver and intestine. snmjournals.org

Biodistribution studies in mice bearing HEK293T:hFAP tumors provided quantitative data on the uptake of various tracers at 1-hour post-injection. The D-alanine congener [⁶⁸Ga]Ga-SB04028 showed a high tumor uptake of 10.1 ± 0.42 %ID/g. nih.gov In comparison, [⁶⁸Ga]Ga-PNT6555 had a tumor uptake of 6.38 ± 0.45 %ID/g, while the P2 glycine-containing analog [⁶⁸Ga]Ga-SB02055 displayed minimal tumor uptake (1.08 ± 0.37 %ID/g). nih.gov For the SPECT agent [⁹⁹mTc]Tc-HYNIC-D-Ala-boroPro, studies in a Hep-G2 tumor model showed tumor uptake of 7.05 ± 1.13 %ID/g and kidney uptake of 11.18 ± 1.54 %ID/g at 30 minutes post-injection. nih.govpreprints.org

These preclinical evaluations highlight that while renal clearance is a common pathway for D-Ala-boroPro based FAP inhibitors, modifications to the molecule can introduce other routes, such as hepatobiliary excretion. nih.govpreprints.orgsnmjournals.org The specific molecular structure significantly influences tumor retention and organ distribution.

Table 1: Biodistribution of D-Ala-boroPro Analogs in Tumor-Bearing Mice

| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Primary Clearance Organ Uptake (%ID/g) |

|---|---|---|---|---|

| [⁶⁸Ga]Ga-SB04028 | HEK293T:hFAP | 1 hour | 10.1 ± 0.42 | High bladder accumulation |

| [⁶⁸Ga]Ga-PNT6555 | HEK293T:hFAP | 1 hour | 6.38 ± 0.45 | High bladder accumulation |

| [⁹⁹mTc]Tc-HYNIC-D-Ala-boroPro | Hep-G2 | 30 minutes | 7.05 ± 1.13 | Kidney: 11.18 ± 1.54 |

Imaging Applications in Preclinical Research (e.g., Small-Animal PET, SPECT)

The this compound framework has been successfully adapted for preclinical molecular imaging using both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govpreprints.orgnih.gov These imaging techniques allow for the non-invasive visualization and quantification of Fibroblast Activation Protein (FAP) expression in vivo. nih.gov

In the realm of PET imaging, DOTA-conjugated derivatives of this compound, such as PNT6555, have been labeled with Gallium-68 (⁶⁸Ga). researchgate.netnih.gov Small-animal PET studies using [⁶⁸Ga]Ga-PNT6555 in mice with HEK293T:hFAP xenografts demonstrated clear tumor visualization. researchgate.net Another PET tracer, [⁶⁸Ga]Ga-SB04028, which also features a D-Ala-boroPro core, showed superior imaging contrast and significantly higher tumor uptake compared to [⁶⁸Ga]Ga-PNT6555 in the same tumor model. nih.govpreprints.org The high tumor uptake and rapid clearance from other tissues result in high-contrast images, a desirable characteristic for diagnostic tracers. nih.gov For example, a novel tracer, [¹⁸F]AlF-P-FAPI, exhibited a high specific tumor uptake of 7.0 ± 1.0% ID/g in a A549-FAP tumor model, which was superior to that of [⁶⁸Ga]Ga-FAPI-04 (2.7 ± 0.5% ID/g). nih.gov

For SPECT imaging, a D-Ala-boroPro analog was successfully chelated with Technetium-99m ([⁹⁹mTc]Tc-HYNIC-D-Ala-boroPro). nih.govpreprints.org Preclinical studies in a Hep-G2 tumor model demonstrated its ability to accumulate in FAP-positive tumors. researchgate.netnih.govpreprints.org The development of both PET and SPECT tracers from the same foundational structure provides versatility in preclinical research, accommodating different imaging equipment availability and research questions. mdpi.com These studies confirm that radiolabeled D-Ala-boroPro derivatives are promising candidates for FAP-targeted cancer imaging. nih.govpreprints.org

Table 2: Preclinical Imaging Performance of D-Ala-boroPro Analogs

| Tracer | Modality | Tumor Model | Key Imaging Finding |

|---|---|---|---|

| [⁶⁸Ga]Ga-PNT6555 | PET | HEK293T:hFAP | Clear tumor visualization. |

| [⁶⁸Ga]Ga-SB04028 | PET | HEK293T:hFAP | Superior imaging contrast and ~1.5-fold higher tumor uptake compared to [⁶⁸Ga]Ga-PNT6555. |

| [⁹⁹mTc]Tc-HYNIC-D-Ala-boroPro | SPECT | Hep-G2 | Successful accumulation in FAP-positive tumors. |

| [¹⁸F]AlF-P-FAPI | PET | A549-FAP | Higher specific tumor uptake (7.0 ± 1.0% ID/g) compared to [⁶⁸Ga]Ga-FAPI-04. nih.gov |

Assessment of Biological Effects in Preclinical Disease Models (e.g., Tumor Growth Delay)

The potent and selective FAP-inhibitory nature of the this compound scaffold makes it an attractive candidate for targeted radionuclide therapy. nih.gov By chelating therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), these molecules can be used to deliver cytotoxic radiation directly to FAP-expressing cancer-associated fibroblasts in the tumor microenvironment. nih.gov

Preclinical studies have demonstrated the anti-tumor activity of such radiotherapeutics. The therapeutic potential of DOTA-FAPIs based on the this compound structure has been evaluated using ¹⁷⁷Lu-, ²²⁵Ac-, or ¹⁶¹Tb-chelated analogs in mice with tumors expressing FAP. nih.gov For instance, a single dose of [¹⁷⁷Lu]Lu-FAP-2286 showed high anti-tumor activity in HEK-293 xenografts that express FAP. nih.gov Similarly, studies with other FAP-targeted radiotherapies have shown significant biological effects. In one study, single doses of ¹⁷⁷Lu-FAP6-IP-DOTA were found to suppress tumor growth by nearly 50% across all tested tumor models without causing reproducible toxicities. axisimagingnews.com Another preclinical investigation involving PANC-1 xenografted mice treated with [²²⁵Ac]Ac-FAPI-04 also resulted in significant inhibition of tumor growth. researchgate.net

These findings suggest that delivering a radioactive payload via a D-Ala-boroPro-based vector can effectively delay tumor progression. nih.gov The high tumor uptake and prolonged retention of some FAP-targeted agents enhance the therapeutic dose delivered to the tumor while minimizing exposure to healthy tissue, which is a key goal of targeted radionuclide therapy. nih.govaacrjournals.org The observed tumor growth delay in various preclinical models underscores the potential of this class of compounds as FAP-targeted radiotheranostics. nih.govaxisimagingnews.com

Broader Research Implications and Future Directions for N Pyridine 4 Carbonyl D Ala Boropro

Contribution to the Fundamental Understanding of FAP Biology and Function

Prior to the development of highly selective inhibitors, a clear understanding of the specific biological functions of FAP was challenging. nih.govresearchgate.net FAP shares significant structural and functional similarities with other prolyl-specific proteases, such as Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP), making it difficult to attribute specific physiological effects solely to FAP activity. nih.gov

N-(Pyridine-4-carbonyl)-D-Ala-boroPro was a breakthrough as it was the first reported inhibitor to combine high potency with exceptional selectivity for FAP over both DPPs and PREP. nih.govresearchgate.net It exhibits an IC₅₀ value of 36 ± 4.8 nM for FAP while being over 350-fold more selective for FAP than for PREP and showing negligible activity against various DPPs. nih.govmdpi.compreprints.org This high degree of selectivity provided researchers with a reliable tool to functionally isolate FAP's enzymatic activity within complex biological systems. By using this compound to specifically block FAP, scientists could more accurately investigate its role in various physiological and pathological processes, particularly in the context of the tumor microenvironment, where FAP is highly expressed on cancer-associated fibroblasts. nih.gov The ability to inhibit FAP without confounding off-target effects on related enzymes has been instrumental in elucidating its contribution to tumor invasion, metastasis, and tissue remodeling. nih.gov

Utility as a Chemical Biology Tool for Dissecting Protease-Mediated Pathways

The specificity and potency of this compound make it an invaluable chemical biology tool for the detailed investigation of protease-mediated pathways. nih.gov Chemical probes are essential for interrogating complex biological systems, offering capabilities that are complementary to genetic methods. youtube.com By providing a means to acutely and selectively inhibit FAP's enzymatic function, this compound allows researchers to dissect the specific downstream signaling events and cellular behaviors that are dependent on FAP's proteolytic activity.

This utility stems from its ability to differentiate the function of FAP from other S9 family proteases that are often co-expressed. frontiersin.org For instance, researchers can use this inhibitor to determine whether a specific biological outcome is a direct result of FAP's endopeptidase or dipeptidyl peptidase activity, as opposed to the activity of PREP or DPPs. nih.gov Such precise chemical intervention is crucial for mapping the intricate networks of protease-substrate interactions and understanding how these pathways contribute to diseases like cancer and fibrosis. frontiersin.org The inhibitor serves as a foundational component for developing more sophisticated activity-based probes (ABPs), which can be tagged with fluorophores or biotin (B1667282) to visualize and quantify active FAP directly within cells and tissues, offering a dynamic view of enzyme function. frontiersin.orgnih.gov

Role as a Foundational Pharmacophore for Advanced Research Agent Development

The molecular structure of this compound has proven to be a highly effective foundational pharmacophore—the core molecular framework responsible for its biological activity—for the design of next-generation research and diagnostic agents. nih.gov Its discovery validated the X-D-Ala-boroPro scaffold as a viable template for creating potent FAP inhibitors. mdpi.com Notably, it demonstrated that FAP's P2 pocket could tolerate a D-alanine residue, which, while slightly reducing potency compared to a glycine (B1666218) residue, significantly enhanced selectivity against other proteases. mdpi.compreprints.orgmdpi.com This finding opened new avenues for medicinal chemists to fine-tune the balance between affinity and specificity.

Rational drug design efforts have leveraged the this compound structure to develop new inhibitors with improved characteristics. Key strategies include:

Modification of the N-terminal Cap: The pyridine-4-carbonyl group was identified as optimal for potency and selectivity when compared to other isomers like pyridine-3-carbonyl. nih.govmdpi.com Further exploration revealed that replacing this group with a larger aromatic system, such as a quinoline-4-carbonyl moiety, could increase FAP binding affinity by approximately eight-fold. mdpi.compreprints.org

Alteration of the P2 Amino Acid: While the D-alanine at the P2 position confers excellent selectivity, substituting it with glycine can increase potency. mdpi.compreprints.org The glycine-containing version of the pyridine-4-carbonyl inhibitor has an IC₅₀ of 0.47 nM, demonstrating a significant increase in affinity. mdpi.com This allows for the design of inhibitors tailored for either maximum potency or maximum selectivity.

Substitution on the Aromatic Ring: Adding electron-withdrawing groups like fluorine or chlorine to the pyridine (B92270) ring can further enhance potency, albeit sometimes with a minor loss in selectivity over PREP. nih.gov

These strategic modifications have led to the development of a diverse family of FAP inhibitors based on the boroPro scaffold, each with a unique profile of potency, selectivity, and pharmacokinetic properties.

| Compound | Modification from Parent Scaffold | FAP IC₅₀ (nM) | FAP/PREP Selectivity Fold | Reference |

|---|---|---|---|---|

| This compound | Parent Scaffold | 36 ± 4.8 | >350 | nih.gov |

| N-(Pyridine-4-carbonyl)-Gly-boroPro | P2: Glycine | 0.47 | Not Reported | mdpi.com |

| N-(4-Quinolinoyl)-D-Ala-boroPro | N-Cap: Quinoline (B57606) | 6.4 ± 1.4 | 160 | mdpi.com |

| N-(Benzoyl)-D-Ala-boroPro | N-Cap: Benzene | 54 ± 2.9 | 33 | mdpi.com |

| N-(Pyridine-3-carbonyl)-D-Ala-boroPro | N-Cap: Pyridine-3-yl | 140 ± 20 | >140 | nih.gov |

The this compound pharmacophore has been successfully functionalized to create novel molecular conjugates for targeted applications, most prominently in the field of cancer theranostics. nih.gov By attaching a metal-chelating moiety such as DOTA to the inhibitor, researchers have developed agents that can be labeled with radioisotopes. nih.gov

For example, the DOTA-conjugate PNT6555, which is based on this pharmacophore, can be chelated with Gallium-68 (⁶⁸Ga) for diagnostic PET imaging or with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), or Terbium-161 (¹⁶¹Tb) for targeted radioligand therapy. nih.gov These radiolabeled conjugates have demonstrated the ability to accumulate selectively in FAP-positive tumors while clearing rapidly from healthy tissues, resulting in high-contrast images and targeted radiation delivery. nih.gov This strategy effectively turns the FAP inhibitor into a vehicle for delivering a diagnostic or therapeutic payload directly to the tumor microenvironment, highlighting the versatility of the underlying pharmacophore. nih.gov

Identification of Unexplored Research Avenues and Methodological Advancements in Related Fields

The availability of this compound and its derivatives continues to open new avenues for research and technological development.

Unexplored Research Avenues:

Expanded Disease Scope: While FAP is well-studied in cancer, its role in other diseases characterized by tissue remodeling, such as idiopathic pulmonary fibrosis, rheumatoid arthritis, and hepatic fibrosis, is an area of active investigation. frontiersin.org Selective probes derived from this pharmacophore can be used to explore FAP's function in these conditions.

Substrate Identification: The full spectrum of FAP's endogenous substrates remains largely unknown. Advanced proteomic techniques, enabled by selective FAP inhibition or FAP-targeted activity probes, could identify novel substrates and further clarify FAP's biological roles.

Optimizing Therapeutic Conjugates: There is ongoing research to create next-generation FAP-targeted conjugates with optimized properties, such as longer tumor retention times for enhanced therapeutic efficacy and alternative payloads beyond radioisotopes. nih.govmdpi.com

Methodological Advancements:

Activity-Based Probes (ABPs): The development of FAP-selective inhibitors is a critical first step for creating sophisticated ABPs. By attaching reporter tags (e.g., fluorophores, biotin) to the inhibitor scaffold, researchers can develop tools for real-time imaging of FAP activity in living systems, offering significant advantages over traditional antibody-based detection methods. frontiersin.org

High-Throughput Screening Assays: The principles learned from the interaction of this compound with FAP can inform the design of novel, high-throughput screening platforms, such as the DNA-linked Inhibitor Antibody Assay (DIANA), to accelerate the discovery of new FAP-targeting molecules. biorxiv.org

Advanced Imaging Modalities: This pharmacophore is being adapted for various imaging techniques beyond PET, including MRI probes that can self-assemble upon being catalyzed by FAP, potentially allowing for earlier and more precise staging of diseases like liver fibrosis. nih.gov

Q & A

Q. What structural features of N-(Pyridine-4-carbonyl)-D-Ala-boroPro contribute to its selectivity for fibroblast activation protein (FAP) over related proteases?

The compound achieves >350-fold selectivity for FAP over prolyl oligopeptidase (PREP) and negligible activity against dipeptidyl peptidases (DPPs) through two critical structural elements:

- Pyridine-4-carbonyl blocking group : Positioned at the N-terminus, this group sterically hinders binding to PREP and DPPs while allowing interaction with FAP's catalytic site .

- D-Alanine at P2 : This configuration optimizes substrate alignment with FAP’s active site, avoiding steric clashes observed in other proteases .

- Boronic acid warhead : Forms a covalent yet reversible bond with the catalytic serine residue (Ser624 in FAP), enhancing potency (Ki = 14.07 nM) and selectivity .

Q. How does the boronic acid moiety in this compound enhance its inhibitory activity?

The boronic acid group reacts with the hydroxyl group of Ser624 in FAP’s catalytic triad, forming a tetrahedral intermediate that mimics the transition state of peptide hydrolysis. This mechanism results in:

- Low nanomolar potency : Ki = 14.07 nM for FAP inhibition, compared to 296.46 nM for less optimized analogs .

- Reversible binding : Allows sustained inhibition without permanent enzyme inactivation, enabling therapeutic applications .

- Selectivity : Minimal off-target effects due to precise spatial alignment with FAP’s active site .

Q. What in vitro assays are used to validate the selectivity and potency of this compound?

Key methodologies include:

- Enzyme inhibition assays : Measure IC₅₀ values against FAP, PREP, and DPPs using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for FAP) .

- Cellular uptake studies : HEK-293 cells transfected with FAP are treated with radiolabeled derivatives (e.g., ¹⁷⁷Lu-PNT6555) to assess target engagement .

- Binding affinity analysis : Computational docking (e.g., distance between Ser624 and boronic acid: 3.657 Å) corroborates experimental Ki values .

Advanced Research Questions

Q. How do modifications to the N-terminal linker in DOTA-conjugated derivatives influence the pharmacokinetics of this compound?

Linking DOTA (a radiometal chelator) via different residues alters tumor retention and clearance:

- Aminobenzoic acid (AmBz) linker (PNT6555) : Achieves prolonged tumor retention (168-hour half-life) due to enhanced hydrophobicity, enabling higher radiation doses in theranostic applications .

- Tranexamic acid (TXA) linker (PNT6952) : Improves renal clearance, reducing off-target toxicity while maintaining tumor uptake .

- Gly-Gly-Val tripeptide linker (PNT6522) : Balances tumor retention and clearance but shows lower efficacy than PNT6555 in murine xenografts .

Q. What preclinical evidence supports the antitumor efficacy of this compound-based radioligands?

- ¹⁷⁷Lu-PNT6555 : In FAP-expressing HEK cell xenografts, single doses (12 GBq) induced complete tumor regression and prolonged survival (>80% at 60 days) .

- ²²⁵Ac-PNT6555 : Alpha-particle therapy achieved 100% survival at optimal doses, leveraging FAP’s overexpression in tumor stroma .

- Comparative studies : ¹⁷⁷Lu-PNT6555 outperformed quinoline-based FAPI-46 in tumor-to-background ratios (24-hour uptake: 15:1 vs. 8:1) .

Q. How do researchers address contradictions in tumor retention data between boronic acid-based FAP inhibitors and quinoline derivatives?

- Methodological adjustments : Use FAP-transfected HEK cell models to standardize enzyme expression levels, minimizing variability .

- Pharmacokinetic profiling : Compare area-under-the-curve (AUC) values for ⁶⁸Ga/¹⁷⁷Lu-PNT6555 vs. FAPI-46, confirming superior tumor retention (AUC = 450 vs. 220 h·%ID/g) .

- Structural analysis : Boronic acid’s covalent binding reduces dissociation rates compared to non-covalent quinoline inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.